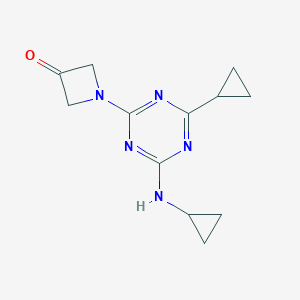
1-(4-Cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)azetidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)azetidin-3-one is a compound that belongs to the class of substituted cyclopropylamino-1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a 3-azetidinone ring and a triazine core, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)azetidin-3-one typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Cyclopropyl Groups: Cyclopropyl groups are introduced through alkylation reactions using cyclopropyl halides.
Formation of the Azetidinone Ring: The azetidinone ring is formed through a cyclization reaction involving suitable precursors.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions and improve efficiency.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)azetidin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(4-Cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)azetidin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)azetidin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes, affecting metabolic pathways.
Bind to Receptors: The compound may bind to specific receptors, modulating cellular responses.
Disrupt Cellular Processes: It can interfere with cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamino-1,3,5-triazines: These compounds share a similar triazine core but differ in the substituents attached to the core.
Azetidinone Derivatives: Compounds with an azetidinone ring but different substituents.
Uniqueness
1-(4-Cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)azetidin-3-one is unique due to its specific combination of a 3-azetidinone ring and a triazine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
148312-49-6 |
|---|---|
Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
1-[4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl]azetidin-3-one |
InChI |
InChI=1S/C12H15N5O/c18-9-5-17(6-9)12-15-10(7-1-2-7)14-11(16-12)13-8-3-4-8/h7-8H,1-6H2,(H,13,14,15,16) |
InChI Key |
KTDIVPQKCJMTIJ-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC(=NC(=N2)N3CC(=O)C3)NC4CC4 |
Canonical SMILES |
C1CC1C2=NC(=NC(=N2)N3CC(=O)C3)NC4CC4 |
Key on ui other cas no. |
148312-49-6 |
Synonyms |
1-[4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl]azetidin-3-on e |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















